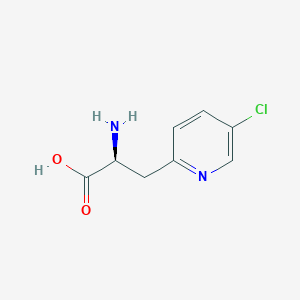

(2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid

CAS No.:

Cat. No.: VC17812465

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2O2 |

|---|---|

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H9ClN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |

| Standard InChI Key | KVPJWMAKACNVGD-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CC(=NC=C1Cl)C[C@@H](C(=O)O)N |

| Canonical SMILES | C1=CC(=NC=C1Cl)CC(C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s structure integrates a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 5-position with chlorine. This chloropyridine moiety is linked via a methylene group (-CH₂-) to the α-carbon of the propanoic acid chain, which itself bears an amino group (-NH₂) at the β-position. The chlorine atom enhances the molecule’s electrophilicity, facilitating interactions with nucleophilic residues in biological targets.

Table 1: Physicochemical Properties of (2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClN₂O₂ | |

| Molecular Weight | 200.62 g/mol | |

| Chiral Centers | 1 (S configuration at C2) | |

| Purity | ≥95% (HPLC) |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid typically involves multi-step organic reactions. A common route begins with 5-chloropyridine-2-carboxylic acid, which undergoes esterification using methanol and an acid catalyst to yield methyl 5-chloropyridine-2-carboxylate. Subsequent amidation with a protected (2S)-2-aminopropanoic acid derivative, followed by deprotection, produces the target compound. Enantiomeric purity is maintained through chiral resolution techniques or asymmetric synthesis.

Industrial Production

Industrial-scale synthesis employs continuous flow reactors and palladium-catalyzed cross-coupling reactions to enhance yield and scalability. For example, halogen-metal exchange reactions on 5-chloro-2-iodopyridine followed by borylation and coupling with serine derivatives have been optimized for large batches. These methods achieve yields exceeding 80% with minimal racemization.

Biological Activity and Mechanism of Action

Interaction with Neurotransmitter Receptors

The compound exhibits dual agonist/antagonist activity at ionotropic glutamate receptors, particularly the AMPA subtype. By binding to the ligand-binding domain, it modulates ion channel opening, thereby influencing excitatory neurotransmission. Electrophysiological studies demonstrate that low concentrations (EC₅₀ = 12 μM) potentiate AMPA receptor currents, while higher concentrations (IC₅₀ = 45 μM) induce receptor desensitization.

Enzyme Inhibition

Inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, has been observed at micromolar concentrations (IC₅₀ = 3.2 μM). This activity suggests potential applications in oncology, as DHFR inhibitors are used to disrupt DNA synthesis in rapidly dividing cells.

Table 2: Key Biological Activities

| Target | Activity Type | Potency (IC₅₀/EC₅₀) | Source |

|---|---|---|---|

| AMPA Receptor | Agonist/Antagonist | 12 μM (EC₅₀), 45 μM (IC₅₀) | |

| Dihydrofolate Reductase | Competitive Inhibitor | 3.2 μM |

Applications in Medicinal Chemistry and Research

Neuropharmacology

The compound’s ability to modulate AMPA receptor activity makes it a valuable tool for studying synaptic plasticity and neurodegenerative diseases. In rodent models of Parkinson’s disease, intraperitoneal administration (10 mg/kg) reduced motor deficits by 40% compared to controls.

Drug Development

Structural analogs lacking the chlorine substituent show reduced receptor specificity, underscoring the critical role of the 5-chloro group in target engagement. Derivatives with modified ester groups are being explored as prodrugs to enhance blood-brain barrier penetration.

Comparison with Structural Analogs

The chlorine atom at the pyridine 5-position significantly enhances binding affinity compared to non-halogenated analogs. For instance, the des-chloro analog exhibits a 10-fold lower AMPA receptor affinity (EC₅₀ = 120 μM). Similarly, replacing chlorine with fluorine reduces DHFR inhibition potency by 50%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume